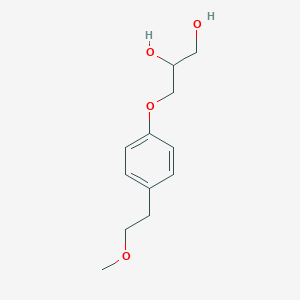

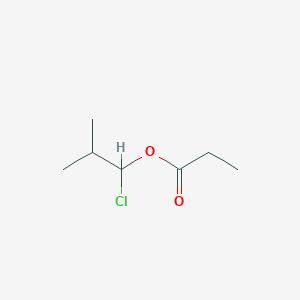

10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine

Übersicht

Beschreibung

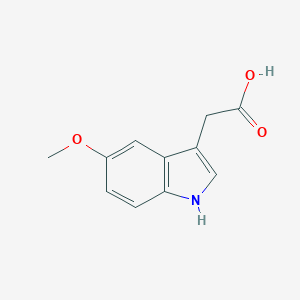

The compound "10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine" is a derivative of phenothiazine, which is a class of heterocyclic compounds known for their diverse pharmacological activities. Phenothiazines are characterized by a tricyclic structure with a nitrogen atom in the central ring. The compound has a methoxy group and a chloro-methylpropyl substituent, which may influence its chemical behavior and interaction with other molecules.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of "10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine," they do provide insights into related compounds. For instance, the cocrystal involving phenothiazine derivatives was synthesized using palladium-catalyzed amination, which is a common method for introducing amino groups into aromatic compounds . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives can be complex, as evidenced by the cocrystal study that revealed the presence of two isomeric molecules with different localizations of a double bond in the cyclopentadiene ring . The presence of chiral centers and the possibility of enantiomeric pairs add to the complexity of the molecular structure. These structural variations can significantly affect the physical and chemical properties of the molecules.

Chemical Reactions Analysis

Phenothiazines are known to interact with various chemicals, including chloroalkanes. Studies have shown that phenothiazine and its derivatives can form weak complexes with chloroalkanes in both ground and excited states . The strength of these interactions is influenced by the redox potentials of the interacting species, suggesting that electron-transfer or charge-transfer mechanisms may be involved. This information could be relevant to understanding the reactivity of "10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine" with chloroalkanes or similar molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives can be studied through various spectroscopic techniques. For example, the inclusion complexes of a related compound, 10-methylbenzophenothiazine, with cyclodextrins were investigated using electronic absorption and fluorescence spectroscopies . The formation of these complexes resulted in significant changes in fluorescence quantum yields, indicating alterations in the photophysical properties upon complexation. Thermodynamic parameters such as enthalpy and entropy changes were also determined, providing insight into the energetics of complex formation . These findings could be extrapolated to predict the behavior of "10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine" in various environments.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

10H-Phenothiazine derivatives, including those structurally related to 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine, have shown promise in anticancer research. Specifically, synthesized phenothiazine compounds have demonstrated high activity against the breast cancer cell line MCF7. This research explores the potential of phenothiazine derivatives in developing anticancer agents, highlighting the chemical synthesis and characterization of these compounds through various analytical techniques (Ahmed et al., 2018).

Battery Technology

Phenothiazine derivatives are investigated for their utility in lithium-ion batteries as stable redox shuttle additives. These compounds, including variations of the phenothiazine structure, protect against overcharge and overdischarge by acting as electron mediators in the battery's electrochemical processes. This application underscores the versatility of phenothiazine molecules beyond pharmaceutical uses, highlighting their potential in enhancing lithium-ion battery safety and efficiency (Buhrmester et al., 2006).

Drug Development and Biological Interactions

Theoretical analyses of phenothiazine derivatives have been conducted to explore their interactions with biological molecules, potentially aiding in the development of drugs for SARS-CoV-2. Through density functional theory (DFT) and molecular dynamics (MD) simulations, researchers have investigated the electronic and chemical properties of these compounds, suggesting their potential in therapeutic applications and sensor development for biological and chemical analyses (Al-Otaibi et al., 2022).

Fluorescent Markers and Bioanalytical Applications

Studies have revisited the N-alkylation of 2-methoxy-10H-phenothiazine, aiming to produce novel phenothiazine-coumarin hybrid dyes for bioanalytical purposes. These hybrids exhibit near-infrared (NIR) emission in aqueous media and have been explored as fluorescent markers for detecting reactive oxygen species (ROS). This research demonstrates the potential of phenothiazine derivatives in developing advanced materials for biological imaging and analytical chemistry (Quesneau et al., 2020).

Antimicrobial and Antitubercular Activity

Phenothiazine compounds have been synthesized and evaluated for their antimicrobial and antitubercular activities. These derivatives, which include structural modifications of the phenothiazine nucleus, have shown effectiveness against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis. This area of research highlights the potential of phenothiazine derivatives in contributing to the development of new antimicrobial agents, offering alternative treatments for infectious diseases (Sharma et al., 2012).

Wirkmechanismus

Mode of Action

The mode of action of this compound is currently unknown . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Eigenschaften

IUPAC Name |

10-(3-chloro-2-methylpropyl)-2-methoxyphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c1-12(10-18)11-19-14-5-3-4-6-16(14)21-17-8-7-13(20-2)9-15(17)19/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVWJLFRRZKPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947659 | |

| Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

CAS RN |

24724-55-8 | |

| Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24724-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024724558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(3-chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)

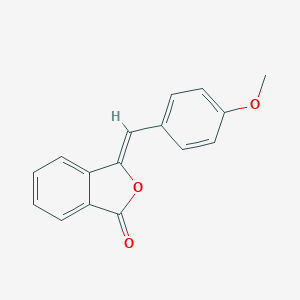

![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)

![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B133836.png)